molecular formula C12H17NO B377425 N-(2,5-dimethylphenyl)butanamide

N-(2,5-dimethylphenyl)butanamide

Cat. No.: B377425
M. Wt: 191.27g/mol
InChI Key: LEPMTPQUHNTEMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethylphenyl)butanamide is an organic compound with the molecular formula C13H19NO and an average mass of 205.30 Da. Its precise chemical structure features a butanamide chain with a 2-methyl substitution, linked to a 2,5-dimethylphenyl ring system. This structural motif is common in the development of specialized chemical entities and pharmaceutical intermediates, as seen in analogous compounds with similar dimethylphenyl groups . While the specific biological activity and mechanism of action for this compound require further investigation, related compounds that share structural similarities, such as specific ring systems, have demonstrated research value in areas like histamine receptor binding . Researchers may explore this compound as a building block or intermediate in synthetic organic chemistry, medicinal chemistry for structure-activity relationship (SAR) studies, and in the development of novel molecules for various research applications. This product is intended for laboratory research purposes only and is not classified as a drug or approved for any therapeutic or diagnostic use.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27g/mol

IUPAC Name

N-(2,5-dimethylphenyl)butanamide

InChI

InChI=1S/C12H17NO/c1-4-5-12(14)13-11-8-9(2)6-7-10(11)3/h6-8H,4-5H2,1-3H3,(H,13,14)

InChI Key

LEPMTPQUHNTEMS-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=C(C=CC(=C1)C)C

Canonical SMILES

CCCC(=O)NC1=C(C=CC(=C1)C)C

Pictograms

Irritant

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position of methyl groups on the phenyl ring significantly influences electronic and steric properties:

  • N-(2,5-Dimethylphenyl)butanamide : The 2,5-dimethyl substitution provides moderate steric hindrance and electron-donating effects, enhancing lipophilicity without severely disrupting planarity. This balance may favor membrane permeability in biological systems .
  • N-(2,6-Dimethylphenyl)butanamide : The 2,6-substitution creates significant steric hindrance, which may limit conformational flexibility and intermolecular interactions, as seen in sulfonamide analogs where this substitution led to a smaller dihedral angle (44.9°) compared to 2,5-substituted analogs (40.4°) .

Table 1: Substituent Effects on Key Parameters

Compound Substituent Position LogP* (Estimated) Dihedral Angle (°) Notable Properties
This compound 2,5 ~2.8 40–62† Moderate lipophilicity, balanced sterics
N-(3,5-Dimethylphenyl)butanamide 3,5 ~3.2 N/A High lipophilicity, symmetric structure
N-(2,6-Dimethylphenyl)butanamide 2,6 ~2.5 44.9† High steric hindrance, rigid conformation

*LogP estimated using fragment-based methods.
†Dihedral angles inferred from sulfonamide analogs in .

Anticancer Activity

N-(2,5-Dimethylphenyl)-2-(pyridin-2-ylmethylidene)hydrazinecarbothioamide (a related compound) demonstrated exceptional anticancer activity against MCF-7 breast cancer cells (IC₅₀ = 0.8 µM), outperforming other dimethylphenyl derivatives (e.g., 2,4- and 3,4-substituted analogs). This highlights the 2,5-substitution’s role in optimizing target interactions .

Structural and Crystallographic Features

  • Conformational Flexibility : In sulfonamide analogs, the 2,5-dimethylphenyl group resulted in a dihedral angle of 40.4° between benzene rings, compared to 44.9° for the 2,6-dimethylphenyl analog. This slight difference may influence packing efficiency and solubility .
  • Hydrogen Bonding : The amide group in this compound likely participates in N–H···O hydrogen bonds, similar to sulfonamide analogs, forming dimeric structures in crystalline states .

Table 2: Structural Comparison of Dimethylphenyl Derivatives

Compound Type Substituent Position Dihedral Angle (°) Crystal Packing Feature
N-(2,5-Dimethylphenyl)sulfonamide 2,5 40.4 Dimeric H-bonding via N–H···O(S)
N-(2,6-Dimethylphenyl)sulfonamide 2,6 44.9 Less efficient packing

Physicochemical Properties

  • Thermal Stability : Methyl groups generally improve thermal stability; however, steric effects in 2,6-substituted analogs may lower melting points due to disrupted crystal packing .

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